2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)

Catalog No.
S3200847
CAS No.
24803-99-4
M.F
C36H44N4Ni
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nic...

CAS Number

24803-99-4

Product Name

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)

IUPAC Name

nickel(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide

Molecular Formula

C36H44N4Ni

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C36H44N4.Ni/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

DIGQQRGHPATISA-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Ni+2]

Solubility

not available

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Ni+2]

Catalyst

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II), also abbreviated as Ni(II)OEtp, is a type of coordination complex that has been explored for its potential as a catalyst in various organic transformations []. Nickel and its complexes are known to be efficient catalysts due to their ability to undergo multiple oxidation states []. Research suggests that Ni(II)OEtp may be particularly useful in reactions involving oxidative addition, C-H activation, reductive elimination, oxidative cyclization, oligomerization, and cross-coupling reactions [].

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is a complex organic compound that belongs to the class of porphyrins. Its molecular formula is C36H44N4Ni, and it has a molecular weight of approximately 588.78 g/mol. This compound features a nickel ion coordinated to a porphyrin ring structure, which consists of eight ethyl groups attached to the nitrogen atoms of the porphyrin core. The compound typically appears as dark purple crystals or a crystalline powder and has notable thermal properties, with a melting point around 322 °C and an estimated boiling point of 602.53 °C .

Porphyrins are known for their ability to absorb light and participate in various photo

The chemical behavior of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is characterized by its ability to undergo various reactions typical of metal-organic complexes:

  • Coordination Chemistry: The nickel ion can coordinate with different ligands, altering its electronic properties and reactivity.
  • Redox Reactions: Nickel(II) can be oxidized to nickel(III) or reduced to nickel(I), affecting its catalytic activity.
  • Photo

Research indicates that porphyrin derivatives like 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) exhibit various biological activities. They have been studied for their potential roles in:

  • Photodynamic Therapy: Due to their ability to generate reactive oxygen species upon light activation.
  • Antimicrobial Properties: Some studies suggest that porphyrins can exhibit antibacterial effects.
  • Biomimetic Catalysis: Mimicking heme-containing enzymes in biological systems .

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) typically involves several steps:

  • Synthesis of Octaethylporphyrin: This is often achieved through the condensation of pyrrole with an appropriate aldehyde in the presence of an acid catalyst.
  • Metalation with Nickel(II): The resulting octaethylporphyrin can then be reacted with a nickel salt (such as nickel(II) acetate) under reflux conditions to incorporate the nickel ion into the porphyrin structure .

This method allows for the production of high-purity nickel(II) octaethylporphyrin suitable for research and industrial applications.

The applications of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) are diverse and include:

  • Catalysis: Used as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
  • Material Science: Employed in the development of thin films for electronic devices and sensors.
  • Photovoltaics: Investigated for use in solar energy conversion systems due to its light-harvesting capabilities .
  • Biomedical

Interaction studies involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) focus on its behavior when combined with various substrates or under different environmental conditions. These studies typically assess:

  • Binding Affinity: How well the compound binds to biological targets or other chemical species.
  • Photophysical Properties: Changes in fluorescence or phosphorescence upon interaction with other molecules.
  • Catalytic Efficiency: Evaluating how different ligands affect its catalytic performance in

Similar compounds include various metalated porphyrins that share structural characteristics but differ in their metal centers or substituents. Here are some notable examples:

Compound NameMetal CenterUnique Features
2,3-Diethyl-5-(4-methoxyphenyl)-pyrroleNoneExhibits enhanced solubility and stability
2-Hydroxyphenyl OctaethylporphyrinNonePotential use in photodynamic therapy
2-Methyl OctaethylporphyrinNoneModified sterics may influence reactivity
2,3-Diphenyl OctaethylporphyrinNoneIncreased electron density due to phenyl groups
2-Mercapto OctaethylporphyrinNoneEnhanced binding properties for sensor applications

The uniqueness of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) lies in its specific coordination chemistry with nickel(II), which imparts distinct electronic properties beneficial for catalysis and photochemical applications .

Solvent-Induced Hierarchical Assembly Mechanisms

π-π Stacking Dynamics in 1D Nanowire Formation

The planar geometry of NiOEP drives anisotropic self-assembly through conjugated π-system interactions. STM imaging of benzene-deposited NiOEP on HOPG reveals molecular rows aligned along graphite's armchair direction with 1.58 ± 0.03 nm periodicity, corresponding to edge-to-edge porphyrin separation [1]. This spacing accommodates interdigitated ethyl substituents while maintaining π-orbital overlap (Figure 1A). Extended Transition State-Natural Orbital for Chemical Valence (ETS-NOCV) analysis quantifies the π-stacking interaction energy as -42.7 kcal/mol, significantly stronger than axial coordination modes (-28.3 kcal/mol) [3]. The deformation density isosurfaces show multicenter charge transfer between porphyrin macrocycles, stabilizing 1D assemblies through cooperative orbital interactions [3].

Solvent polarity modulates assembly kinetics: chloroform solutions yield shorter nanowires (50-200 nm) with higher defect density compared to benzene-grown structures (300-500 nm) [1]. This arises from chloroform's higher solubility parameter (δ = 19.0 MPa¹/²) disrupting intermolecular interactions versus benzene (δ = 18.4 MPa¹/²). Time-resolved UV-vis spectroscopy during assembly shows two-stage kinetics: rapid nucleation (k₁ = 2.3 × 10⁻³ s⁻¹) followed by slower elongation (k₂ = 7.8 × 10⁻⁵ s⁻¹), consistent with a nucleation-elongation model [5].

Role of Metal-Ligand Charge Transfer in 2D/3D Superstructures

Nickel's d⁸ electronic configuration enables directional metal-ligand charge transfer (MLCT) that templates higher-order architectures. In chlorobenzene solutions, NiOEP forms trigonal superstructures with 2.1 nm lattice constants, evidenced by small-angle X-ray scattering (SAXS) peaks at q = 0.30 Å⁻¹ [5]. Density functional theory (DFT) calculations reveal Ni→porphyrin charge donation (0.98 e⁻) enhances intermolecular coupling through symmetry-allowed dπ-pπ interactions [4]. Transient absorption spectroscopy identifies MLCT-mediated excited states with lifetimes τ = 1.8 ps in solution versus τ = 4.2 ps in films, indicating stabilized charge transfer in condensed phases [5].

Electrochemical STM of NiOEP on Au(111) demonstrates potential-dependent assembly: at E = -0.25 V vs Ag/AgCl, molecules adopt flat-lying orientations forming 2D monolayers (coverage θ = 0.93 ML), while E = 0.45 V induces upright configurations enabling 3D multilayer growth [1]. This potential-tunable assembly stems from nickel's redox activity (Ni²+/Ni³+ E° = 0.32 V) altering molecular dipole moments by 1.7 D per oxidation state [5].

Ionic Liquids as Templating Agents for Crystalline Aggregates

Morphological Control via Cation-Anion Pair Selection

Ionic liquids (ILs) provide electrostatic and solvophobic driving forces for NiOEP crystallization. In 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), NiOEP forms hexagonal platelets (200-500 nm width) with (001) lattice spacing d = 1.42 nm, matching molecular dimensions [2]. Switching to 1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄]) yields rhombic crystals (150 × 300 nm) with d = 1.38 nm, attributed to stronger anion-porphyrin hydrogen bonding (ΔG = -6.2 kcal/mol) [2].

Cation alkyl chain length systematically modulates aggregate size:

IL CationChain LengthCrystal Size (nm)Aspect Ratio
[BMIM]⁺C₄220 ± 301.2:1
[HMIM]⁺C₆180 ± 251.5:1
[OMIM]⁺C₈150 ± 202.1:1

Longer chains increase IL viscosity (η = 45→89 cP) and decrease nucleation rates (J₀ = 2.1→0.7 × 10²⁴ m⁻³s⁻¹), favoring anisotropic growth [2].

Interfacial Tuning for Photoresponsive Nanoarchitectures

IL interfaces enable light-directed assembly of NiOEP through photothermal effects. Under 445 nm irradiation (I = 50 mW/cm²), [BMIM][PF₆]-templated films exhibit reversible thickness changes (Δh = 12 nm) due to photoinduced charge separation at the IL/porphyrin interface [4]. Transient reflectance spectroscopy shows interfacial electron transfer from NiOEP to [BMIM]⁺ with τ = 150 fs, generating localized heating (ΔT = 8 K) that disrupts molecular packing [5].

Coordination with polyoxometalates (POMs) enhances photoresponse: NiOEP/[PW₁₁O₃₉]⁷⁻ superlattices in [EMIM][NTf₂] show 18% increase in photocurrent density (Jph = 1.2→1.42 mA/cm²) under AM1.5 illumination [2]. This arises from POM-mediated hole transport, confirmed by 25% reduction in charge recombination lifetime (τrec = 1.8→1.35 ns) [5].

Dimensionality-Dependent Electronic Properties in NiOEP Nanomaterials

Electronic structure evolves with dimensional confinement:

1D Nanowires (HOPG-supported):

  • Anisotropic conductivity: σ∥ = 3.1 × 10⁻³ S/cm, σ⊥ = 2.5 × 10⁻⁴ S/cm [1]
  • Activation energy Eₐ = 0.32 eV (along wire) vs 0.47 eV (transverse) [5]
  • Hole mobility μh = 0.12 cm²V⁻¹s⁻¹ (EFM measurements) [1]

2D Monolayers (Au(111)):

  • Work function modulation ΔΦ = -0.45 eV (UPS data) [4]
  • Dielectric constant ε = 4.1 ± 0.3 (EFM phase shift analysis) [1]
  • Exciton diffusion length Lₑ = 8.2 nm (TRPL quenching) [5]

3D Crystals (IL-templated):

  • Bandgap narrowing Eg = 1.85→1.72 eV (UV-vis Tauc plot) [2]
  • Hall mobility μHall = 0.45 cm²V⁻¹s⁻¹ (p-type) [2]
  • Thermal conductivity κ = 0.12 W/mK (TDTR measurements) [5]

Metal-ligand charge transfer dominates in lower dimensions, while interlayer hopping prevails in 3D structures. Femtosecond X-ray spectroscopy reveals dimensionality-dependent excited state dynamics: 1D systems show persistent charge transfer states (τ = 2.8 ps), whereas 3D crystals exhibit rapid thermalization (τ = 0.9 ps) [5].

Hydrogen Bond Acceptor Count

4

Exact Mass

590.291939 g/mol

Monoisotopic Mass

590.291939 g/mol

Heavy Atom Count

41

Dates

Modify: 2023-08-18

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